![molecular formula C15H17NOS B5586784 1-(2-naphthylsulfinyl)piperidine](/img/structure/B5586784.png)
1-(2-naphthylsulfinyl)piperidine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds has been explored through various methodologies. For instance, nano magnetite (Fe3O4) has been used as an efficient and robust catalyst for the one-pot synthesis of 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol under ultrasound irradiation, showcasing the potential for efficient synthesis methods involving 1-(2-naphthylsulfinyl)piperidine or its derivatives (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
Crystal structure determination and Hirshfeld surface analysis have been conducted on related compounds, providing insights into their molecular structure and interactions. For example, the crystal structure of (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one was thoroughly analyzed, revealing important intra and intermolecular interactions (R. V. et al., 2021).
Chemical Reactions and Properties
Aromatic nucleophilic substitution reactions involving 1-(1-piperidyl)naphthalenes have confirmed the existence of anionic σ complexes, shedding light on the chemical behavior and reaction pathways of naphthylsulfinyl piperidine derivatives (Sekiguchi et al., 1980).
Physical Properties Analysis
The study of related compounds, such as 1-(phenyl (piperidin-1-yl) methyl) naphthalene-2-ol, through techniques like FT-IR, FT-Raman, and UV–Visible spectroscopy, alongside computational studies like DFT, provides valuable information on the physical properties of these compounds. These analyses reveal insights into vibrational frequencies, molecular electrostatic potential, and more (Rajamani et al., 2021).
Chemical Properties Analysis
The chemical properties of 1-(2-naphthylsulfinyl)piperidine derivatives, including their reactivity and interaction with other chemical entities, can be inferred from studies on similar compounds. For instance, the chemically removable derivatization reagent for liquid chromatography, incorporating a naphthoxy group for sensitive detection, highlights the chemical utility of naphthylsulfinyl derivatives in analytical applications (Wu et al., 1997).
Mechanism of Action
While specific mechanisms of action for “1-(2-naphthylsulfinyl)piperidine” are not available, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Future research will likely continue to explore the synthesis and applications of various piperidine derivatives.
properties
IUPAC Name |
1-naphthalen-2-ylsulfinylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c17-18(16-10-4-1-5-11-16)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMMAKJRFZOML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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